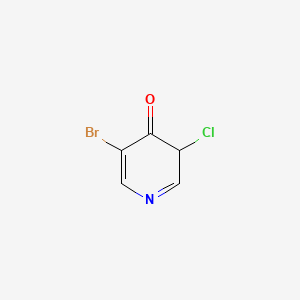
(1H-indazol-5-yl)methyl 2-oxo-4-(4-propoxyphenyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-indazol-5-yl)methyl 2-oxo-4-(4-propoxyphenyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indazole ring, a trifluoromethyl group, and a tetrahydropyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1H-indazol-5-yl)methyl 2-oxo-4-(4-propoxyphenyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indazole ring, followed by the introduction of the trifluoromethyl group and the propoxyphenyl group. The final step involves the formation of the tetrahydropyrimidine ring and the carboxylate group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety and efficiency. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance production rates and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(1H-indazol-5-yl)methyl 2-oxo-4-(4-propoxyphenyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
(1H-indazol-5-yl)methyl 2-oxo-4-(4-propoxyphenyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound has potential as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (1H-indazol-5-yl)methyl 2-oxo-4-(4-propoxyphenyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, such as altering metabolic pathways or affecting cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Atorvastatin Related Compound E: This compound shares some structural similarities with (1H-indazol-5-yl)methyl 2-oxo-4-(4-propoxyphenyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, particularly in the presence of aromatic rings and functional groups.
Diethyl Malonate: Although structurally different, diethyl malonate is another compound used in organic synthesis and has applications in the preparation of various derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for drug development and materials science.
Propriétés
Formule moléculaire |
C23H21F3N4O4 |
|---|---|
Poids moléculaire |
474.4 g/mol |
Nom IUPAC |
1H-indazol-5-ylmethyl 2-oxo-4-(4-propoxyphenyl)-6-(trifluoromethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H21F3N4O4/c1-2-9-33-16-6-4-14(5-7-16)19-18(20(23(24,25)26)29-22(32)28-19)21(31)34-12-13-3-8-17-15(10-13)11-27-30-17/h3-8,10-11,19H,2,9,12H2,1H3,(H,27,30)(H2,28,29,32) |
Clé InChI |
HMATURILVAEOGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C(F)(F)F)C(=O)OCC3=CC4=C(C=C3)NN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,4S)-1-[(2S)-2-(9-aminononanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12305933.png)
![3-Bromo-1-cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12305935.png)
![Tris[mu-[2-amino-1,4-benzenedicarboxylato(2-)-kappaO1:kappaO'1]]diaquachloro-mu3-oxotri-aluminum MOF, MIL-101(Al)-NH2](/img/structure/B12305945.png)


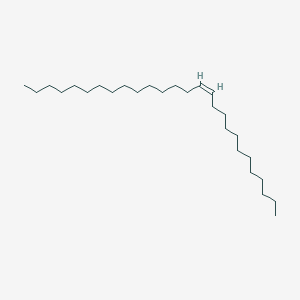
![2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B12305975.png)
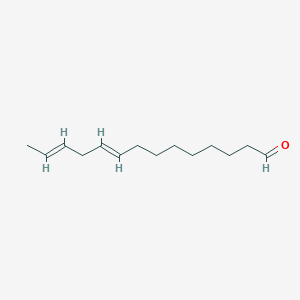
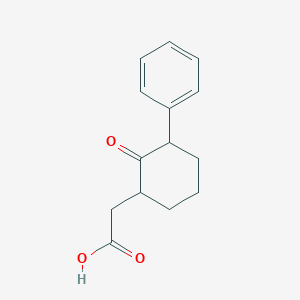
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-3-yl)acetic acid](/img/structure/B12305995.png)

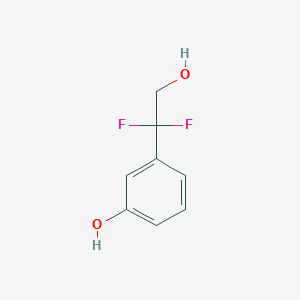
![3-Phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B12306018.png)
